molecular formula C18H23N3O B2608072 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone CAS No. 383147-32-8

2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

Cat. No.: B2608072
CAS No.: 383147-32-8
M. Wt: 297.402
InChI Key: PTMMTDJMNYUZRA-UHFFFAOYSA-N
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Description

2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Cyclohexyl Group: This step may involve the alkylation of the quinazolinone core with cyclohexyl halides under basic conditions.

    Attachment of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the quinazolinone with pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl or cyclohexyl groups.

    Reduction: Reduction reactions could target the quinazolinone core or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-cyclohexyl-4(3H)-quinazolinone: Lacks the pyrrolidinyl group.

    6-(1-pyrrolidinyl)-4(3H)-quinazolinone: Lacks the cyclohexyl group.

    2-cyclohexyl-6-methyl-4(3H)-quinazolinone: Has a methyl group instead of the pyrrolidinyl group.

Uniqueness

2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is unique due to the presence of both the cyclohexyl and pyrrolidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-cyclohexyl-6-pyrrolidin-1-yl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18-15-12-14(21-10-4-5-11-21)8-9-16(15)19-17(20-18)13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMMTDJMNYUZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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